molecular formula C10H6ClNO B111362 3-Chloroisoquinoline-4-carbaldehyde CAS No. 120285-29-2

3-Chloroisoquinoline-4-carbaldehyde

Cat. No. B111362
M. Wt: 191.61 g/mol
InChI Key: HMSMGFVSFVMHFQ-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To a mixture of POCl3 (0.73 mL, 7.85 mmol, 3.8 eqiv.) and DMF (0.6 g, 8.16 mmol, 4.0 equiv.) in THF was added 1,2-dihydroisoquinolin-3-(4H)-one at 0° C. in portions for 5 min. The mixture was continued to stir at 0° C. for 1 h and poured into a mixture of 2 N NaOH (20 mL), ice (20 g), and toluene (20 mL). The organic phase was separated and the aqueous layer was extracted with toluene one more time. The combined organic layer was washed with water, dried over Na2SO4, and concentrated to half of its volume at low temperature in vacuo. To this mixture was added 2 N H2SO4 (20 mL) under vigorous stirring followed by ground KMnO4 in portions. The mixture was continued to stir for another 4 h. The organic phase was separated, dried over Na2SO4, and concentrated to give 3-chloroisoquinoline-4-carbaldehyde (220 mg, 50% pure) as a oil, which was used for next step without further purification. LRMS (M+H+) m/z 192.0.
Name
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].C1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][C:13](=[O:21])N1.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1>[Cl:3][C:8]1[N:7]=[CH:9][C:20]2[C:15]([C:14]=1[CH:13]=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0.73 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NC(CC2=CC=CC=C12)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene one more time
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of its volume at low temperature in vacuo
ADDITION
Type
ADDITION
Details
To this mixture was added 2 N H2SO4 (20 mL)
STIRRING
Type
STIRRING
Details
under vigorous stirring
STIRRING
Type
STIRRING
Details
to stir for another 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC2=CC=CC=C2C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.